2,2-Dichloronorbornane
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Overview
Description
2,2-Dichloronorbornane is a chemical compound that belongs to the family of norbornanes. It is a colorless liquid with a pungent odor and is used in various scientific research applications. The compound has a unique structure that makes it an interesting molecule for studying its mechanism of action and physiological effects.
Mechanism Of Action
The mechanism of action of 2,2-Dichloronorbornane is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various physiological effects.
Biochemical And Physiological Effects
2,2-Dichloronorbornane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have antifungal and antiviral properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,2-Dichloronorbornane in lab experiments is its unique structure, which makes it an interesting molecule for studying its mechanism of action. However, one of the limitations is its toxicity, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 2,2-Dichloronorbornane. One direction is to study its potential use as an antifungal and antiviral agent. Another direction is to study its mechanism of action in more detail, particularly its interaction with certain enzymes and proteins. Additionally, the synthesis of new compounds based on the structure of 2,2-Dichloronorbornane could lead to the discovery of new drugs and therapies.
Synthesis Methods
The synthesis of 2,2-Dichloronorbornane can be achieved through several methods. One of the most common methods involves the reaction of cyclopentadiene with 1,2-dichloroethane in the presence of a catalyst. Another method involves the reaction of norbornadiene with hydrogen chloride in the presence of a catalyst.
Scientific Research Applications
2,2-Dichloronorbornane has been used in various scientific research applications. It has been used as a starting material for the synthesis of various organic compounds. The compound has also been used in the study of the mechanism of action of certain enzymes and proteins.
properties
CAS RN |
19916-65-5 |
---|---|
Product Name |
2,2-Dichloronorbornane |
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
2,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)4-5-1-2-6(7)3-5/h5-6H,1-4H2 |
InChI Key |
AVUURMDQMOTMIU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(Cl)Cl |
Canonical SMILES |
C1CC2CC1CC2(Cl)Cl |
Other CAS RN |
19916-65-5 |
Origin of Product |
United States |
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